molecular formula C24H22N4O3 B10992781 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide

Cat. No.: B10992781
M. Wt: 414.5 g/mol
InChI Key: DTHBAQKQQVKAOI-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining isoindoloquinazoline and pyrrole moieties, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoindoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoindoloquinazoline core.

    Functionalization: Introduction of the dioxo groups at the 5 and 11 positions through oxidation reactions.

    Attachment of Pyrrole Moiety: This can be achieved via nucleophilic substitution reactions, where the pyrrole group is introduced to the core structure.

    Final Coupling: The propanamide side chain is attached through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the isoindoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for potential therapeutic applications.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in developing treatments for various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoindoloquinazolines: Compounds with similar core structures but different functional groups.

    Pyrrole Derivatives: Compounds featuring the pyrrole moiety with various substitutions.

Uniqueness

What sets 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide apart is its combination of isoindoloquinazoline and pyrrole structures, which may confer unique chemical and biological properties not found in other compounds.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-pyrrol-1-ylethyl)propanamide

InChI

InChI=1S/C24H22N4O3/c29-21(25-12-16-26-13-5-6-14-26)11-15-27-22-17-7-1-2-8-18(17)24(31)28(22)20-10-4-3-9-19(20)23(27)30/h1-10,13-14,22H,11-12,15-16H2,(H,25,29)

InChI Key

DTHBAQKQQVKAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCN5C=CC=C5

Origin of Product

United States

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